molecular formula C10H7NO3 B1269503 1-Hydroxyisoquinoline-8-carboxylic acid CAS No. 116409-31-5

1-Hydroxyisoquinoline-8-carboxylic acid

Cat. No.: B1269503
CAS No.: 116409-31-5
M. Wt: 189.17 g/mol
InChI Key: QBXCLJYVSNJXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry .

Scientific Research Applications

1-Hydroxyisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Future research could focus on the potential applications of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid and its derivatives. For instance, one study identified a West Nile Virus protease inhibitor based on a 1-oxo-1,2-dihydroisoquinoline derivative, which could serve as a starting point for a hit-to-lead optimization campaign .

Biochemical Analysis

Biochemical Properties

1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterases, which are enzymes that catalyze the hydrolysis of acetylcholine into choline and acetic acid This interaction is crucial for the regulation of neurotransmitter levels in the nervous system

Cellular Effects

1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterases can impact neurotransmitter levels, thereby influencing neuronal signaling and function . Additionally, 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid may modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of cholinesterases, inhibiting their activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cholinesterases, resulting in prolonged changes in neurotransmitter levels and cellular signaling.

Dosage Effects in Animal Models

The effects of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can lead to significant inhibition of cholinesterases, resulting in toxic effects such as muscle weakness, respiratory distress, and altered behavior . It is essential to determine the threshold doses that elicit beneficial versus adverse effects to optimize its use in research and potential therapeutic applications.

Metabolic Pathways

1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of neurotransmitters and other biomolecules. For instance, its inhibition of cholinesterases affects the metabolic flux of acetylcholine, leading to changes in neurotransmitter levels and signaling

Transport and Distribution

The transport and distribution of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid can accumulate in specific tissues or compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it can inhibit cholinesterases and modulate neurotransmitter levels. Understanding the subcellular localization of 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxyisoquinoline-8-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of homophthalic anhydride with amines under specific conditions . Another method includes the use of phase-transfer catalysis (PTC) for alkylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed for quality control .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
  • 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid

Comparison: 1-Hydroxyisoquinoline-8-carboxylic acid is unique due to its specific position of the carboxylic acid group on the isoquinoline ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-oxo-2H-isoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCLJYVSNJXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326678
Record name 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116409-31-5
Record name 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyisoquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Hydroxyisoquinoline-8-carboxylic acid
Reactant of Route 3
1-Hydroxyisoquinoline-8-carboxylic acid
Reactant of Route 4
1-Hydroxyisoquinoline-8-carboxylic acid
Reactant of Route 5
1-Hydroxyisoquinoline-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Hydroxyisoquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.